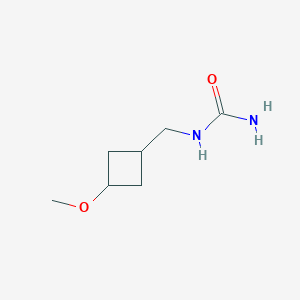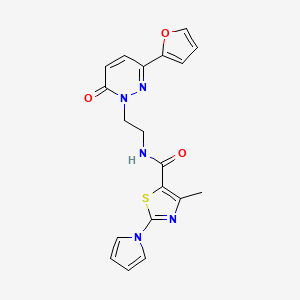
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one, also known as CFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The exact mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. This compound has been shown to bind to and modulate the activity of various receptors, including the serotonin and dopamine receptors, leading to changes in neurotransmitter release and synaptic activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects, including potent analgesic and anti-inflammatory effects, modulation of neurotransmitter release and synaptic activity, and changes in behavior and cognition. However, the exact nature and extent of these effects are still being studied.
Advantages and Limitations for Lab Experiments
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one has several advantages for use in lab experiments, including its potent analgesic and anti-inflammatory effects, its ability to modulate neurotransmitter release and synaptic activity, and its relatively low toxicity. However, there are also some limitations to its use, including the need for careful dosing and monitoring to avoid toxicity, and the potential for off-target effects.
Future Directions
There are several future directions for research on 3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one, including further studies on its mechanism of action, the development of novel drugs based on its structure, and the exploration of its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to identify any potential limitations or safety concerns associated with its use.
Synthesis Methods
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one can be synthesized using a variety of methods, including the reaction between 3-(3-chloro-4-fluorophenyl)propan-1-ol and 3-(quinolin-8-yloxy)pyrrolidine. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol or methanol. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one has been extensively studied in the scientific community due to its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of novel pain-relieving drugs. In pharmacology, this compound has been shown to modulate the activity of various neurotransmitter receptors, including the serotonin and dopamine receptors, making it a potential target for the treatment of psychiatric disorders such as depression and schizophrenia. In neuroscience, this compound has been used as a tool to study the role of various neurotransmitter systems in the brain, including the dopaminergic and serotonergic systems.
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O2/c23-18-13-15(6-8-19(18)24)7-9-21(27)26-12-10-17(14-26)28-20-5-1-3-16-4-2-11-25-22(16)20/h1-6,8,11,13,17H,7,9-10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPHWYSLOFWXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione](/img/no-structure.png)


![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2898957.png)


![1-(2-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2898962.png)

![8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B2898968.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(diethylsulfamoyl)benzamide](/img/structure/B2898970.png)